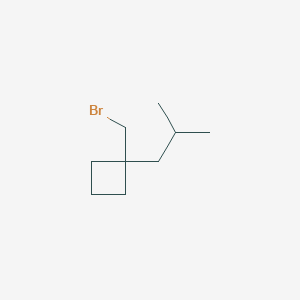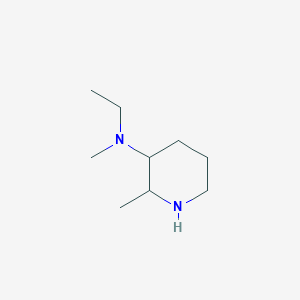
5-(1,3-Dioxolan-2-yl)-2,3,4-trifluorobenzaldehyde oxime
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(1,3-Dioxolan-2-yl)-2,3,4-trifluorobenzaldehydeoxime is a complex organic compound featuring a dioxolane ring, trifluoromethyl groups, and an oxime functional group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-(1,3-Dioxolan-2-yl)-2,3,4-trifluorobenzaldehydeoxime typically involves the formation of the dioxolane ring through the acetalization of aldehydes or ketones with ethylene glycol in the presence of an acid catalyst . The trifluorobenzaldehyde component can be synthesized via electrophilic aromatic substitution reactions involving trifluoromethylation agents. The final step involves the formation of the oxime group by reacting the aldehyde with hydroxylamine under mild acidic or basic conditions .
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of advanced purification techniques such as recrystallization and chromatography would be essential to obtain the desired product.
Analyse Des Réactions Chimiques
Types of Reactions
5-(1,3-Dioxolan-2-yl)-2,3,4-trifluorobenzaldehydeoxime can undergo various chemical reactions, including:
Oxidation: The oxime group can be oxidized to form nitrile oxides.
Reduction: The oxime can be reduced to amines using reducing agents like lithium aluminum hydride.
Substitution: The trifluoromethyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
Oxidation: Nitrile oxides.
Reduction: Corresponding amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
5-(1,3-Dioxolan-2-yl)-2,3,4-trifluorobenzaldehydeoxime has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Medicine: Investigated for its potential use in drug development due to its unique structural features.
Industry: Utilized in the production of specialty chemicals and materials
Mécanisme D'action
The mechanism of action of 5-(1,3-Dioxolan-2-yl)-2,3,4-trifluorobenzaldehydeoxime involves its interaction with various molecular targets. The oxime group can form hydrogen bonds with biological molecules, potentially affecting enzyme activity or receptor binding. The trifluoromethyl groups can enhance the compound’s lipophilicity, improving its ability to cross cell membranes and interact with intracellular targets .
Comparaison Avec Des Composés Similaires
Similar Compounds
1,3-Dioxolane: A simpler analog without the trifluoromethyl and oxime groups.
Trifluorobenzaldehyde: Lacks the dioxolane and oxime functionalities.
Benzaldehydeoxime: Does not contain the dioxolane ring or trifluoromethyl groups
Uniqueness
5-(1,3-Dioxolan-2-yl)-2,3,4-trifluorobenzaldehydeoxime is unique due to the combination of its dioxolane ring, trifluoromethyl groups, and oxime functionality. This combination imparts distinct chemical and physical properties, making it valuable for various applications in research and industry .
Propriétés
Formule moléculaire |
C10H8F3NO3 |
|---|---|
Poids moléculaire |
247.17 g/mol |
Nom IUPAC |
(NE)-N-[[5-(1,3-dioxolan-2-yl)-2,3,4-trifluorophenyl]methylidene]hydroxylamine |
InChI |
InChI=1S/C10H8F3NO3/c11-7-5(4-14-15)3-6(8(12)9(7)13)10-16-1-2-17-10/h3-4,10,15H,1-2H2/b14-4+ |
Clé InChI |
ZUBCUXZOOAXQAX-LNKIKWGQSA-N |
SMILES isomérique |
C1COC(O1)C2=C(C(=C(C(=C2)/C=N/O)F)F)F |
SMILES canonique |
C1COC(O1)C2=C(C(=C(C(=C2)C=NO)F)F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



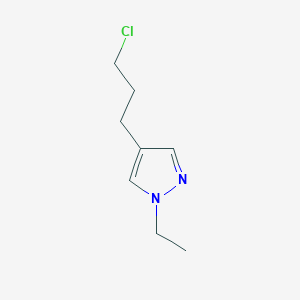
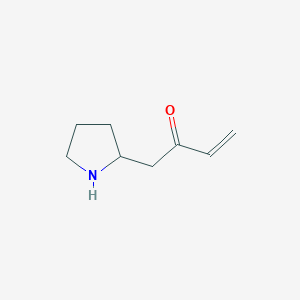
![1-[(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)methyl]-4,4-difluorocyclohexan-1-ol](/img/structure/B13178629.png)

![2-ethyl-3H-imidazo[4,5-b]pyridine-7-carboxylic acid](/img/structure/B13178664.png)
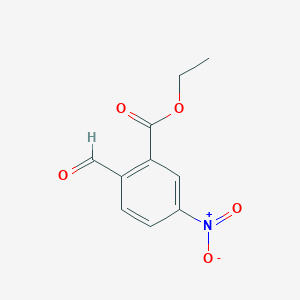
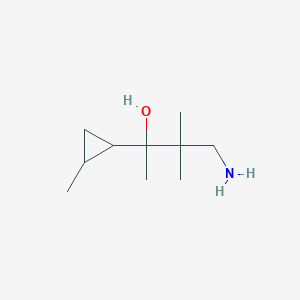


![(1S)-1-(5-Chlorobenzo[D]furan-2-YL)-2-methylpropylamine](/img/structure/B13178686.png)
